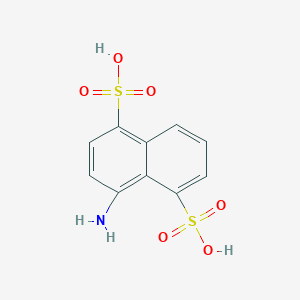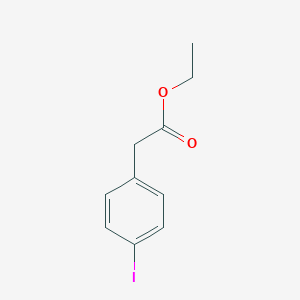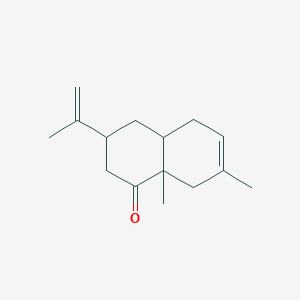
1,1,3,3-Tetraphenyl-1,3-disiloxanediol
Vue d'ensemble
Description
1,1,3,3-Tetraphenyl-1,3-disiloxanediol is an organosilicon compound with the molecular formula C24H22O3Si2 and a molecular weight of 414.61 g/mol . This compound is characterized by the presence of two silicon atoms bonded to phenyl groups and hydroxyl groups, forming a unique disiloxane structure. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Mécanisme D'action
Target of Action
It is known that similar organosilicon compounds interact with various biological targets, influencing their function and activity .
Mode of Action
It is suggested that it acts as a donor in organic chemistry , which implies that it may donate electrons or functional groups to its targets, thereby modifying their properties and activities.
Biochemical Pathways
It is used in proteomics research , suggesting that it may interact with proteins and potentially influence protein-related pathways.
Méthodes De Préparation
1,1,3,3-Tetraphenyl-1,3-disiloxanediol can be synthesized through various synthetic routes. One common method involves the hydrolysis of 1,1,3,3-tetraphenyldisiloxane in the presence of an acid or base catalyst. The reaction typically proceeds under mild conditions, with the disiloxane being dissolved in an organic solvent such as toluene or dichloromethane. The hydrolysis reaction yields this compound as a solid product, which can be purified by recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,1,3,3-Tetraphenyl-1,3-disiloxanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The phenyl groups can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl groups can be substituted with other functional groups such as alkyl or aryl groups using reagents like alkyl halides or aryl halides.
Condensation: The compound can undergo condensation reactions with other silanols or siloxanes to form larger siloxane polymers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while substitution with alkyl halides results in alkylated disiloxanes.
Applications De Recherche Scientifique
1,1,3,3-Tetraphenyl-1,3-disiloxanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into the potential medical applications of organosilicon compounds includes drug delivery systems and silicon-based therapeutics.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetraphenyl-1,3-disiloxanediol can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound has methyl groups instead of phenyl groups, making it less sterically hindered and more reactive in certain reactions.
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: This compound has both methyl and phenyl groups, providing a balance between reactivity and stability.
The uniqueness of this compound lies in its combination of phenyl groups and hydroxyl groups, which confer both stability and versatility in chemical reactions.
Propriétés
IUPAC Name |
hydroxy-[hydroxy(diphenyl)silyl]oxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZTUAOLAYIKSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333751 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104-93-4 | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetraphenyl-1,3-disiloxanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



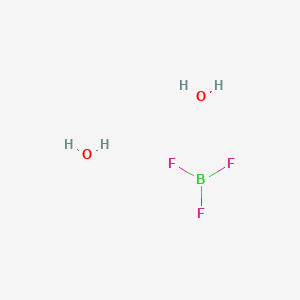
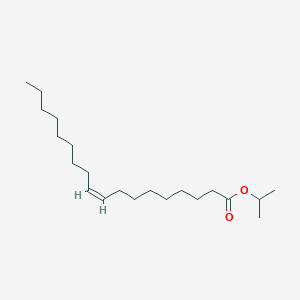
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
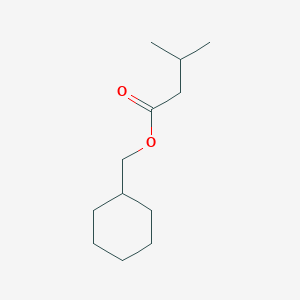

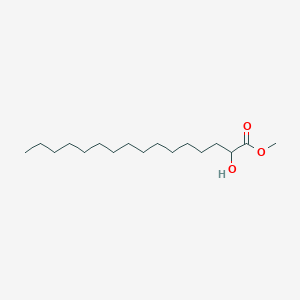
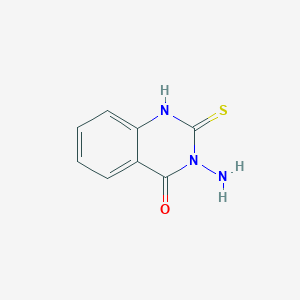
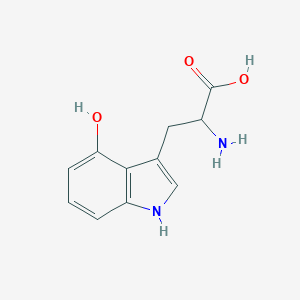
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)
